2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
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Description
Synthesis Analysis
The synthesis of this compound involves a three-step reaction sequence. It can be conveniently prepared through a cascade process that engages five reactive centers: amide, amine, carbonyl, azide, and alkyne. The starting materials include cyclohexane, cyclohexene, and norbornene β-amino amides. The stereochemistry and relative configurations of the synthesized compounds are determined using 1D and 2D NMR spectroscopy and X-ray crystallography. Additionally, enantiomeric starting materials can lead to enantiomeric products with high enantiomeric excess (ee) .
Scientific Research Applications
Antifungal Properties
Triazoles, including derivatives of this compound, have been extensively applied in antifungal agents . Exploring its antifungal activity against specific pathogens and understanding its mode of action could contribute to the development of new antifungal drugs.
Targeting Fatty Acid-Binding Proteins (FABPs)
FABP4 and FABP5 are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . Investigating whether this compound interacts with FABPs and modulates their function could provide valuable insights for drug development.
Designing Energetic Materials
A detailed study based on X-ray diffraction has explored the relationship between weak interactions and sensitivity of energetic materials. The compound’s structure could be modified to design next-generation fused ring energetic materials for various applications .
Predictive Descriptors for Drug Screening
Researchers have identified key descriptors of 1,2,3-triazolo[4,5-d]pyrimidinone (1,2,3-TPD) that aid in screening efficient and novel drugs. Understanding these descriptors can guide future drug discovery efforts .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c21-15-6-8-16(9-7-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWPKSSREDYYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide |
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